1-Hydroxy-2,2,5,5-tetramethylpyrrolidinium chloride
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Overview
Description
1-Hydroxy-2,2,5,5-tetramethylpyrrolidinium chloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.688 g/mol . This compound is known for its unique structure, which includes a pyrrolidinium ring substituted with hydroxy and tetramethyl groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Hydroxy-2,2,5,5-tetramethylpyrrolidinium chloride involves several steps. One common method includes the reaction of 2,2,5,5-tetramethylpyrrolidine with a suitable oxidizing agent to introduce the hydroxy group. The resulting product is then treated with hydrochloric acid to form the chloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Hydroxy-2,2,5,5-tetramethylpyrrolidinium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group, forming the parent pyrrolidinium compound.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-2,2,5,5-tetramethylpyrrolidinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,2,5,5-tetramethylpyrrolidinium chloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tetramethyl groups provide steric hindrance, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
1-Hydroxy-2,2,5,5-tetramethylpyrrolidinium chloride can be compared with other similar compounds, such as:
1-Hydroxy-2,2,5,5-tetramethylpyrrolidine: Lacks the chloride ion, resulting in different reactivity and solubility.
2,2,5,5-Tetramethylpyrrolidinium chloride: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.
1-Hydroxy-2,2,5,5-tetramethylpyrrolidinium bromide: Similar structure but with a bromide ion instead of chloride, leading to different chemical properties.
The uniqueness of this compound lies in its combination of hydroxy and chloride groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
4567-20-8 |
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Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.69 g/mol |
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)5-6-8(3,4)9(7)10;/h10H,5-6H2,1-4H3;1H |
InChI Key |
OUFRCKSVFXTNOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(N1O)(C)C)C.Cl |
Origin of Product |
United States |
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